Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate

Description

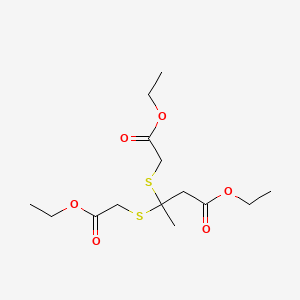

Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate is a sulfur-containing ester characterized by two (2-ethoxy-2-oxoethyl)thio substituents at the 3-position of the butyrate backbone. This compound is synthesized via phase-transfer catalyzed (PTC) alkylation of hydantoin derivatives with ethyl bromoacetate in the presence of carbon disulfide (CS₂), yielding a yellow viscous oil with a reported isolation yield of 32% .

Properties

CAS No. |

67959-61-9 |

|---|---|

Molecular Formula |

C14H24O6S2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |

InChI |

InChI=1S/C14H24O6S2/c1-5-18-11(15)8-14(4,21-9-12(16)19-6-2)22-10-13(17)20-7-3/h5-10H2,1-4H3 |

InChI Key |

SHNHPBBQUGHACF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The preparation of EINECS 267-958-1 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the pigment.

Chemical Reactions Analysis

EINECS 267-958-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

EINECS 267-958-1 has a wide range of scientific research applications:

Chemistry: It is used as a pigment in various chemical formulations, including paints, coatings, and plastic products.

Biology: The compound’s stability and resistance to light and heat make it useful in biological staining and imaging techniques.

Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.

Mechanism of Action

The mechanism of action of EINECS 267-958-1 primarily involves its interaction with light and heat. The compound’s molecular structure allows it to absorb and reflect specific wavelengths of light, giving it its characteristic bright red color. This property is utilized in various applications, from pigments in paints to biological staining.

Comparison with Similar Compounds

Ethyl 3,3-bis(tert-butylperoxy)butyrate (CAS 55794-20-2)

Structural Differences :

- Functional Groups : Replaces the thioether groups (-S-) with tert-butylperoxy (-O-O-) groups.

- Reactivity : Peroxides are potent radical initiators, whereas thioethers exhibit nucleophilic or redox-active behavior.

- Applications : Ethyl 3,3-bis(tert-butylperoxy)butyrate is used as a high-temperature initiator for polymerization (e.g., L233, Lupersol 233M75) . In contrast, the sulfur analog may serve as a crosslinker or stabilizer in rubber or coatings.

Data Table :

Ethyl Butyrate (CAS 105-54-4)

Structural Differences :

- Complexity : Ethyl butyrate is a simple ester (CH₃CH₂CH₂COOCH₂CH₃) lacking sulfur or branching.

- Reactivity: Limited to ester hydrolysis or transesterification, unlike the multifunctional reactivity of the target compound.

- Applications: Widely used in flavorings (pineapple-like aroma) and fragrances due to its fruity odor .

Data Table :

Ethyl 4-(Acetylthio)butyrate (CAS 104228-51-5)

Structural Differences :

- Substitution Pattern : Contains a single acetylthio (-S-Ac) group at the 4-position vs. two (2-ethoxy-2-oxoethyl)thio groups at the 3-position.

- Reactivity : The acetylthio group may undergo deacetylation or thiol-disulfide exchange, while the target compound’s thioethers are more stable but may participate in alkylation reactions.

- Applications : Used in niche organic synthesis (e.g., flavor additives with thiol motifs) . The target compound’s bis-thioether structure could enhance thermal stability in polymers.

Data Table :

Functional Group Analysis

- Thioether vs. Peroxide : Thioethers (C-S-C) are less reactive than peroxides (O-O) but offer greater thermal stability, making them suitable for long-term applications .

- Ester Groups : Both compounds share ester moieties, enabling compatibility with organic matrices. However, the target compound’s ethoxy-oxoethyl branches may reduce volatility compared to simpler esters like ethyl butyrate .

Biological Activity

Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate (CAS No. 67959-61-9) is a synthetic compound with notable biological activities, particularly in antibacterial, anticancer, and anti-inflammatory applications. This article explores its biological activity based on various research findings and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C14H24O6S2 |

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | Ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |

| Canonical SMILES | CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated effective inhibition against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL , showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated against several cancer cell lines, revealing IC50 values between 7 to 20 µM . Notably, the bis-thiourea structure of this compound was effective against human leukemia cell lines, with IC50 values as low as 1.50 µM . The mechanism of action appears to involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

Case Study: Human Leukemia Cells

In a specific study involving human leukemia cells, treatment with this compound resulted in significant alterations in cell viability and morphology. The treated cells exhibited a marked increase in apoptosis markers, indicating that the compound effectively induces programmed cell death in malignant cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL . These findings suggest potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against multiple bacterial strains (MIC: 40-50 µg/mL) |

| Anticancer | IC50 values: 7 to 20 µM; effective against leukemia cells (IC50: 1.50 µM) |

| Anti-inflammatory | Inhibits IL-6 and TNF-α at 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.